![molecular formula C11H12N2O3 B1529614 ethyl 5-methoxy-1H-indazole-6-carboxylate CAS No. 1403766-78-8](/img/structure/B1529614.png)
ethyl 5-methoxy-1H-indazole-6-carboxylate
Overview
Description
Ethyl 5-methoxy-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including ethyl 5-methoxy-1H-indazole-6-carboxylate, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of ethyl 5-methoxy-1H-indazole-6-carboxylate consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this core are a methoxy group at the 5-position and a carboxylate ester group at the 6-position .Chemical Reactions Analysis
Indazoles, including ethyl 5-methoxy-1H-indazole-6-carboxylate, can undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Anticancer Applications
Indazole compounds, including derivatives like ethyl 5-methoxy-1H-indazole-6-carboxylate, are explored for their potential in cancer therapy. They can act as inhibitors for various cell growth pathways, showing effectiveness against colon and melanoma cell lines .
Anti-inflammatory and Antibacterial Properties
These compounds also exhibit anti-inflammatory and antibacterial activities, making them valuable in the development of new medications for treating such conditions .
Antidepressant Effects
The indazole moiety is associated with antidepressant properties, suggesting that derivatives could be used in psychiatric medication research .
Tyrosine Kinase Inhibition
Indazole derivatives have been assessed as tyrosine kinase inhibitors, which are important in the development of targeted cancer therapies .
Antihypertensive Potential
The structural motif of indazoles is found in several antihypertensive drugs, indicating that ethyl 5-methoxy-1H-indazole-6-carboxylate may have applications in cardiovascular disease management .
Synthesis of Biologically Active Compounds
Indole derivatives, which are structurally related to indazoles, are significant in synthesizing biologically active compounds for treating various disorders .
Future Directions
The future directions for research on ethyl 5-methoxy-1H-indazole-6-carboxylate and other indazole derivatives could include further exploration of their medicinal properties for the treatment of various pathological conditions . Additionally, the development of more efficient and environmentally friendly synthetic approaches could be a focus of future research .
properties
IUPAC Name |
ethyl 5-methoxy-1H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-5-9-7(6-12-13-9)4-10(8)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPOCNIPWWLMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=NNC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methoxy-1H-indazole-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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